1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine
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Overview
Description
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine is an organic compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring attached to a phenyl group, which is further substituted with a diazenyl group linked to a chlorophenyl moiety. Phenylpiperidines are known for their diverse pharmacological activities, including central nervous system effects .
Preparation Methods
The synthesis of 1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylpiperidine under controlled conditions to yield the target compound.
Industrial Production: Industrially, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the diazenyl group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, with common reagents including bromine and chlorine.
Scientific Research Applications
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine can be compared with other phenylpiperidines:
Phenylpiperidines: Compounds like pethidine and paroxetine share a similar phenylpiperidine structure but differ in their pharmacological effects and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
Properties
CAS No. |
89505-28-2 |
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Molecular Formula |
C17H18ClN3 |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H18ClN3/c18-14-4-6-15(7-5-14)19-20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2 |
InChI Key |
BQJPPRSTTIRBMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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